molecular formula C10H9BrF3NOS B14060976 1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one

Cat. No.: B14060976
M. Wt: 328.15 g/mol
InChI Key: YWZCJYCZTBWNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one is a synthetic organic compound characterized by the presence of an amino group, a trifluoromethylthio group, and a bromopropanone moiety

Preparation Methods

The synthesis of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Material: The synthesis begins with a suitable aromatic precursor containing the trifluoromethylthio group.

    Bromination: The aromatic precursor undergoes bromination to introduce the bromine atom at the desired position.

    Amination: The brominated intermediate is then subjected to amination to introduce the amino group.

    Final Step:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique functional groups.

    Industry: It may be used in the development of new materials with desired chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the trifluoromethylthio group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2-Amino-3-(trifluoromethylthio)phenyl)-1-bromopropan-2-one include:

    1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-1-one: Lacks the bromine atom, leading to different reactivity.

    1-(2-Amino-3-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but different positioning of functional groups.

    Fluoxetine: Contains a trifluoromethyl group but has different functional groups and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrF3NOS

Molecular Weight

328.15 g/mol

IUPAC Name

1-[2-amino-3-(trifluoromethylsulfanyl)phenyl]-1-bromopropan-2-one

InChI

InChI=1S/C10H9BrF3NOS/c1-5(16)8(11)6-3-2-4-7(9(6)15)17-10(12,13)14/h2-4,8H,15H2,1H3

InChI Key

YWZCJYCZTBWNMS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C(=CC=C1)SC(F)(F)F)N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.